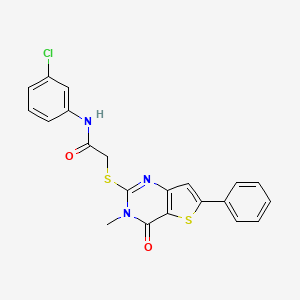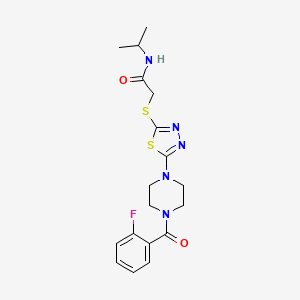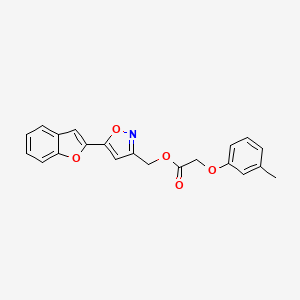![molecular formula C19H18ClN3O2S B3403069 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline CAS No. 1105213-57-7](/img/structure/B3403069.png)
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline
Vue d'ensemble
Description
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPQ belongs to the quinoxaline family of compounds, which have been studied extensively for their diverse biological activities. In
Mécanisme D'action
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of phosphodiesterases, enzymes involved in the breakdown of cyclic nucleotides. Additionally, this compound has been shown to bind to and activate the sigma-1 receptor, a receptor involved in various cellular processes.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize, making it accessible for researchers. However, this compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound's potential toxicity and side effects need to be further studied before it can be used in clinical settings.
Orientations Futures
There are several future directions for 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline research. One direction is to further explore this compound's potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate this compound's mechanism of action and identify its target proteins. Additionally, future studies should focus on optimizing this compound's pharmacokinetics and reducing its potential toxicity and side effects. Overall, this compound has the potential to be a valuable tool for scientific research and may have future therapeutic applications.
Applications De Recherche Scientifique
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-pyrrolidin-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPNMGKRARUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3403018.png)
![N-(4-acetylphenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3403025.png)

![N-(2,3-dichlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3403044.png)
![3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403045.png)
![4-[(2-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3403050.png)
![3-(2-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403061.png)
![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3403076.png)

![N-(3-phenylpropyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B3403087.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3403095.png)